REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[NH2:5][CH:6]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([O:19][CH3:20])[CH:12]=1)[CH2:7][C:8]([OH:10])=[O:9].[CH3:21]O>>[ClH:3].[NH2:5][CH:6]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([O:19][CH3:20])[CH:12]=1)[CH2:7][C:8]([O:10][CH3:21])=[O:9] |f:3.4|
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Name
|
|
Quantity
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14.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
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NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at 0° C.
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
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Type
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STIRRING
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Details
|
stirred overnight
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Duration
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8 (± 8) h
|
Type
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CONCENTRATION
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Details
|
The reaction solution was concentrated to an oil
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Type
|
ADDITION
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Details
|
diluted with 200 mL of CH3OH/Et2O (1/3)
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Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with a copious amount of ether
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo (60° C., <1 mm)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(CC(=O)OC)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |